

# Structure-Activity Relationship of N-(4-cyanophenyl)-4-methoxybenzamide Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: *N*-(4-cyanophenyl)-4-methoxybenzamide

Cat. No.: B234523

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the **N-(4-cyanophenyl)-4-methoxybenzamide** scaffold. While direct and comprehensive SAR studies on this specific parent compound are limited in publicly available literature, this document synthesizes data from closely related N-phenylbenzamide and benzamide analogs to elucidate key structural determinants for biological activity, primarily focusing on antiproliferative and enzyme inhibitory effects.

## Core Structure

The foundational molecule for this guide is **N-(4-cyanophenyl)-4-methoxybenzamide**. Its structure is characterized by a 4-cyanophenyl group linked via an amide bond to a 4-methoxybenzoyl group. Modifications to both of these aromatic rings, as well as the amide linker, have been explored in various studies to optimize biological activity against different targets.

## Comparative Analysis of Derivative Activity

The following tables summarize the biological activities of various derivatives related to the core structure. The data is compiled from multiple studies and categorized based on the

modification site.

## Table 1: Modifications on the Benzoyl Moiety

This table focuses on derivatives where the 4-methoxybenzoyl part of the core structure is altered. These modifications can significantly impact the binding affinity and selectivity of the compounds for their biological targets.

Compound ID	Modification from Core Structure	Target	Activity (IC <sub>50</sub> /EC <sub>50</sub> )	Reference
Core	N-(4-cyanophenyl)-4-methoxybenzamide	-	-	-
Derivative A	Replacement of 4-methoxy with 4-H	VEGFR-2	> 100 $\mu$ M	[1]
Derivative B	Replacement of 4-methoxy with 4-chloro	VEGFR-2	5.89 $\mu$ M (HCT116), 6.74 $\mu$ M (HePG2)	[1]
Derivative C	Replacement of 4-methoxy with 4-methyl	VEGFR-2	6.09 $\mu$ M (HCT116), 2.39 $\mu$ M (HePG2)	[1]
Derivative D	Replacement of 4-methoxy with 3,4-dichloro	Schistosoma mansoni	0.08 $\mu$ M	[2]
Derivative E	Replacement of 4-methoxy with 4-trifluoromethyl	Schistosoma mansoni	0.22 $\mu$ M	[2]

**Key Insights:** The data suggests that the nature and position of substituents on the benzoyl ring are critical for activity. For instance, in the context of VEGFR-2 inhibition, replacing the 4-

methoxy group with a hydrogen (Derivative A) leads to a loss of activity, while chloro (Derivative B) and methyl (Derivative C) groups at the same position confer potent anticancer effects.[1] In a different biological context, strong electron-withdrawing groups like dichloro (Derivative D) and trifluoromethyl (Derivative E) on the benzoyl ring enhance antischistosomal activity.[2]

## Table 2: Modifications on the N-Phenyl Moiety

This table examines derivatives where the 4-cyanophenyl group is modified. The electronic and steric properties of this ring are often crucial for target recognition and binding.

Compound ID	Modification from Core Structure	Target	Activity (IC <sub>50</sub> )	Reference
Core	N-(4-cyanophenyl)-4-methoxybenzamide	-	-	-
Derivative F	Replacement of 4-cyano with 4-bromo	Enterovirus 71	5.7 - 12 $\mu$ M	[3]
Derivative G	Replacement of 4-cyano with 4-chloro	Wild-type HBV	1.99 $\mu$ M	[4][5][6]
Derivative H	Replacement of 4-cyano with 4-chloro	Drug-resistant HBV	3.30 $\mu$ M	[4][5][6]
Derivative I	Replacement of 4-cyano with H	Schistosoma mansoni	> 10 $\mu$ M	[2]

Key Insights: Modifications on the N-phenyl ring significantly influence antiviral activity. Replacing the cyano group with halogens like bromo (Derivative F) or chloro (Derivatives G and H) results in potent antiviral compounds against Enterovirus 71 and Hepatitis B virus, respectively.[3][4][5][6] The absence of a substituent at the 4-position (Derivative I) leads to a

significant drop in antischistosomal activity, highlighting the importance of a substituent at this position for this specific biological effect.[2]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are general protocols for key assays used to evaluate the biological activity of **N-(4-cyanophenyl)-4-methoxybenzamide** derivatives.

### MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. [2][7][8]

- **Cell Plating:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells and determine the IC<sub>50</sub> value, which is the concentration of the compound that inhibits cell growth by 50%.

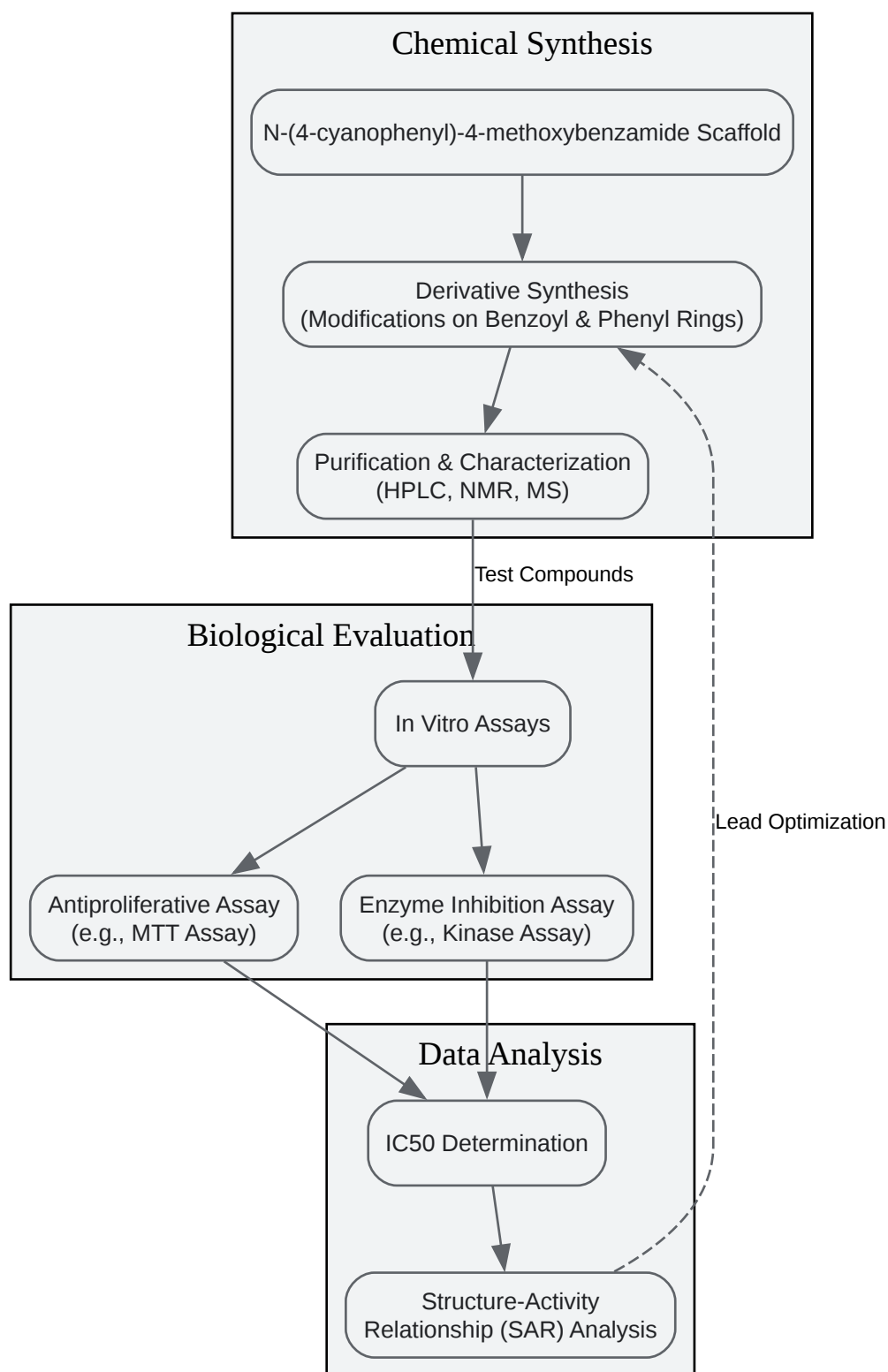
### Kinase Inhibition Assay

Kinase inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific kinase enzyme. [9][10][11]

- **Reaction Setup:** In a microplate, combine the kinase enzyme, a specific substrate (peptide or protein), and the test compound at various concentrations in a suitable reaction buffer.
- **Initiation of Reaction:** Initiate the kinase reaction by adding ATP.
- **Incubation:** Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
- **Detection of Phosphorylation:** Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
  - **Radiometric assays:** Using radiolabeled ATP ( $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ ) and measuring the incorporation of the radiolabel into the substrate.
  - **Fluorescence-based assays:** Using phospho-specific antibodies labeled with a fluorescent probe.
  - **Luminescence-based assays:** Measuring the amount of ATP remaining in the reaction using an enzyme like luciferase (e.g., Kinase-Glo® assay).[\[11\]](#)
- **Data Analysis:** Plot the percentage of kinase inhibition against the compound concentration to determine the  $\text{IC}_{50}$  value.

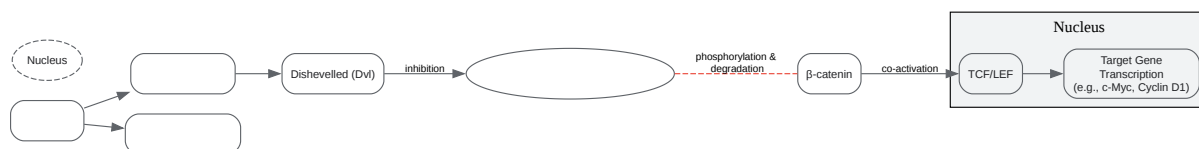
## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by **N-(4-cyanophenyl)-4-methoxybenzamide** derivatives and a general workflow for their biological evaluation.



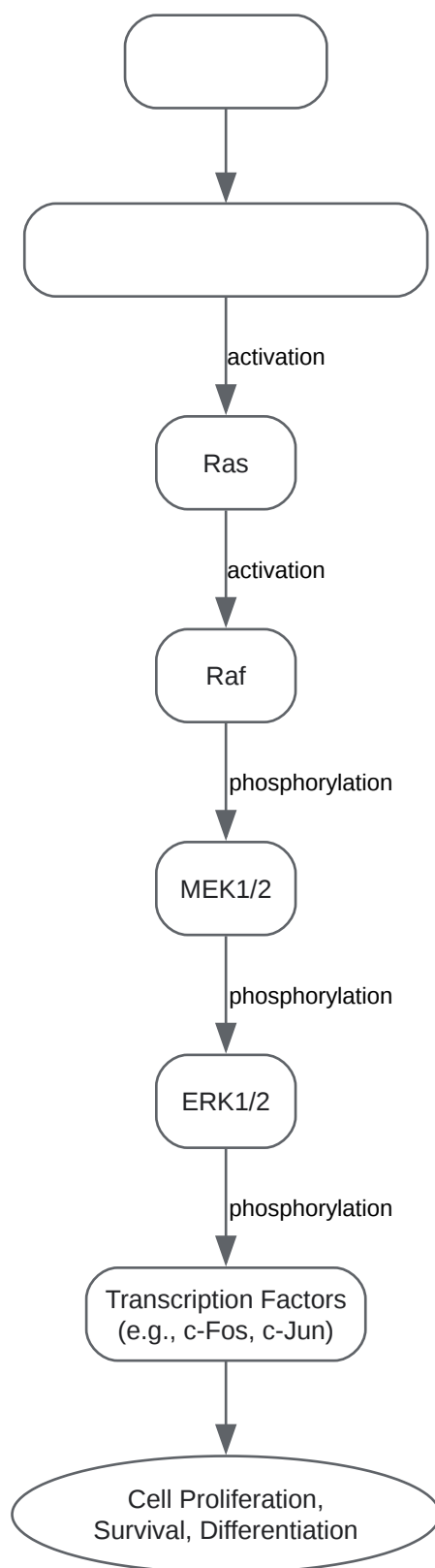
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Caption: General workflow for the synthesis and biological evaluation of **N-(4-cyanophenyl)-4-methoxybenzamide** derivatives.



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Caption: Simplified diagram of the canonical Wnt signaling pathway, a potential target for anticancer agents.



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Caption: The MAPK/ERK signaling cascade, a key pathway in cell proliferation and a common target for cancer therapy.

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